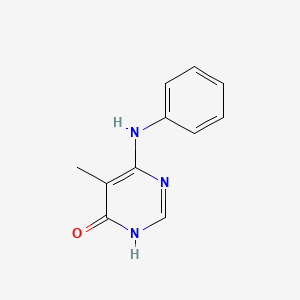
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a carbonyl chloride group. The molecular formula of this compound is C11H12ClN3O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 4-nitrophenylpiperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{4-Nitrophenylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and reactors with precise temperature and pressure controls can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activities.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Cyclization Reactions: Cyclization can be facilitated by using appropriate catalysts and solvents under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives.
Cyclization Reactions: Various heterocyclic compounds.
科学的研究の応用
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activities. The nitro group can also undergo reduction to form amino derivatives, which may interact with different molecular pathways.
類似化合物との比較
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but with a chloroformate group instead of a carbonyl chloride group.
4-Methyl-1-piperazinecarbonyl chloride: Contains a methyl group instead of a nitrophenyl group.
N-Benzoylated piperazine derivatives: These compounds have a benzoyl group attached to the piperazine ring.
Uniqueness
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride is unique due to the presence of both a nitrophenyl group and a carbonyl chloride group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
特性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
4-(4-nitrophenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClN3O3/c12-11(16)14-7-5-13(6-8-14)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2 |
InChIキー |
XCZQCPRWXRKALR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




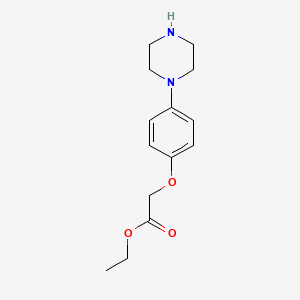
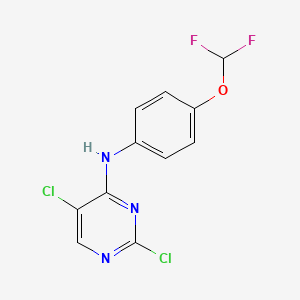




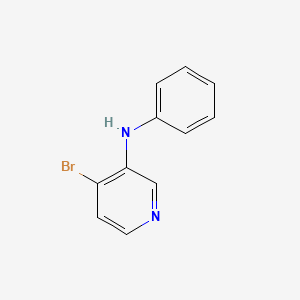
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
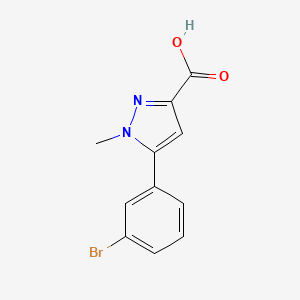
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
